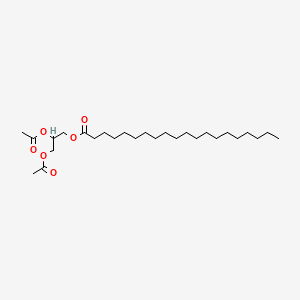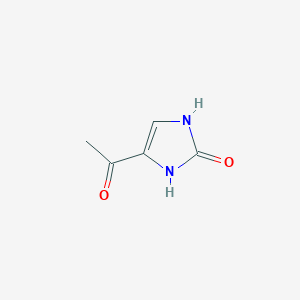
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester is a chemical compound with the molecular formula C27H50O6. It is an ester derived from eicosanoic acid and glycerol, where the hydroxyl groups of glycerol are acetylated. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eicosanoic acid, 2,3-bis(acetyloxy)propyl ester typically involves the esterification of eicosanoic acid with glycerol, followed by acetylation of the hydroxyl groups. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The acetylation step can be carried out using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield eicosanoic acid and glycerol derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Hydrolysis: Eicosanoic acid and glycerol derivatives.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Scientific Research Applications
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to lipid metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of eicosanoic acid, 2,3-bis(acetyloxy)propyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity and influence lipid metabolism. The acetyl groups may also play a role in acetylation reactions, affecting protein function and gene expression .
Comparison with Similar Compounds
Similar Compounds
Dodecanoic acid, 2,3-bis(acetyloxy)propyl ester: Similar structure but with a shorter carbon chain.
Hexadecanoic acid, 2,3-bis(acetyloxy)propyl ester:
Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester:
Uniqueness
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester is unique due to its longer carbon chain (20 carbons), which imparts distinct physical and chemical properties. This longer chain length can influence its solubility, melting point, and reactivity compared to shorter-chain analogs .
Properties
CAS No. |
55429-67-9 |
|---|---|
Molecular Formula |
C27H50O6 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl icosanoate |
InChI |
InChI=1S/C27H50O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)32-23-26(33-25(3)29)22-31-24(2)28/h26H,4-23H2,1-3H3 |
InChI Key |
LXMJDNTZSSFUNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13965158.png)

![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13965164.png)


![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)



